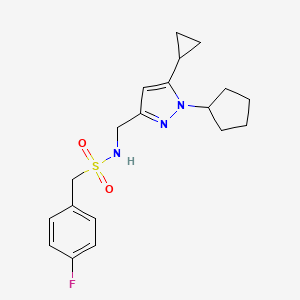
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's unique pharmacological properties.
- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring enhances the compound's interaction with biological targets.
- Methanesulfonamide Group : This functional group is critical for the compound's biological activity, particularly in enzyme inhibition.
The molecular formula of this compound is C18H24N4O3, with a molecular weight of approximately 344.4 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:
- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation.
Anticancer Potential
This compound has also been investigated for its anticancer properties:
- Protein Kinase Inhibition : Similar pyrazole derivatives have demonstrated efficacy as protein kinase inhibitors, which are vital in cancer signaling pathways.
- Cytotoxicity Studies : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Pyrazole Ring : Utilizing cyclopentyl and cyclopropyl precursors.
- Introduction of Methanesulfonamide Group : This step is crucial for enhancing biological activity.
- Final Coupling with 4-Fluorophenyl Group : Ensures the stability and efficacy of the final product.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-16-9-5-14(6-10-16)13-26(24,25)21-12-17-11-19(15-7-8-15)23(22-17)18-3-1-2-4-18/h5-6,9-11,15,18,21H,1-4,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUJBAHNGOFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














